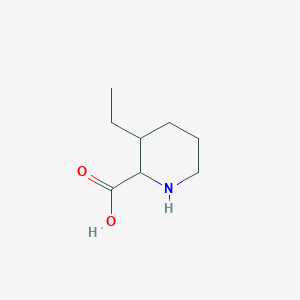

3-Ethylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-ethylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

InChI Key |

GMJDVVAICQZFKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCNC1C(=O)O |

Origin of Product |

United States |

Stereochemical Considerations of 3 Ethylpiperidine 2 Carboxylic Acid

Presence of Chiral Centers and Enantiomeric Forms

3-Ethylpiperidine-2-carboxylic acid possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the piperidine (B6355638) ring. The presence of these stereocenters means that the molecule can exist in different stereoisomeric forms.

A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. For this compound, with its two chiral centers, a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands.

The specific enantiomeric forms are designated by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an (R) or (S) configuration to each chiral center. The four possible stereoisomers are therefore (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers constitute one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form the other pair. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent. nih.gov

Diastereomeric Possibilities and Isomeric Relationships

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, any stereoisomer is a diastereomer of any other stereoisomer that is not its enantiomer. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

A crucial aspect of the diastereomeric relationship in this molecule is the relative orientation of the ethyl group at C3 and the carboxylic acid group at C2. This leads to the existence of cis and trans isomers. In the cis isomer, the ethyl and carboxylic acid groups are on the same side of the piperidine ring, whereas in the trans isomer, they are on opposite sides.

The (2R, 3S) and (2S, 3R) enantiomeric pair corresponds to the cis configuration, as confirmed by the PubChem entry for rac-(2R,3S)-3-ethylpiperidine-2-carboxylic acid hydrochloride, cis. uni.lu The (2R, 3R) and (2S, 3S) enantiomeric pair represents the trans configuration. The synthesis of substituted piperidines often yields a mixture of cis and trans diastereomers, which can be separated by techniques such as chromatography. acs.org Research on related methyl-substituted pipecolinates demonstrates that the hydrogenation of substituted pyridines can lead to predominantly cis isomers, which can then be epimerized to the trans form. whiterose.ac.uknih.gov

Table 1: Stereoisomers of this compound

| Configuration | Enantiomeric Pair | Diastereomeric Relationship |

| (2R, 3R) | 1 | trans |

| (2S, 3S) | 1 | trans |

| (2R, 3S) | 2 | cis |

| (2S, 3R) | 2 | cis |

Conformational Analysis of the Piperidine Ring System

The piperidine ring in this compound is not planar and, similar to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this chair conformation, the substituents at each carbon atom can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

The conformational preference of the substituents has a significant impact on the stability of the molecule. Generally, bulky substituents prefer to occupy the equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions.

For the trans isomer, the diequatorial conformation is generally more stable. In the case of the cis isomer, one substituent will be in an axial position and the other in an equatorial position. The relative stability of the two possible chair conformations of the cis isomer will depend on the energetic cost of placing the ethyl group versus the carboxylic acid group in an axial position.

The conformational equilibrium can also be influenced by other factors such as intramolecular hydrogen bonding. For instance, in certain solvents, a conformation that allows for hydrogen bonding between the carboxylic acid group and the piperidine nitrogen might be favored, even if it is sterically less favorable. The study of related substituted piperidines has shown that the conformational preferences can be finely tuned by the nature and position of the substituents. whiterose.ac.uk

Advanced Synthetic Methodologies for 3 Ethylpiperidine 2 Carboxylic Acid and Its Derivatives

Enantioselective and Diastereoselective Synthesis Strategies

Achieving stereochemical control is paramount in the synthesis of 2,3-disubstituted piperidines. Both the absolute configuration (enantioselectivity) and the relative spatial arrangement of the substituents (diastereoselectivity) must be precisely managed.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, carbohydrates, and terpenes serve as common chiral building blocks. For the synthesis of 2,3-disubstituted piperidines, chiral precursors such as L-aspartic acid or L-malic acid can be employed. researchgate.netresearchgate.net For instance, a synthetic route to a key intermediate for a pharmaceutically active compound, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, was developed starting from L-malic acid, achieving the target in 16 steps with a total yield of 26% and over 98% enantiomeric excess (ee). researchgate.net A similar strategy could be adapted for 3-ethylpiperidine-2-carboxylic acid, starting from a suitable chiral precursor like D-glutamic acid, which already contains the C2 carboxylic acid stereocenter. nsf.gov

Asymmetric Catalysis in Piperidine (B6355638) Ring Formation

Asymmetric catalysis has become a powerful tool for constructing chiral piperidine rings, often through the hydrogenation of pyridine (B92270) precursors or functionalization of dihydropyridines. nih.govsnnu.edu.cn Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are frequently used. nih.gov

A notable strategy involves a three-step process:

Partial reduction of a pyridine precursor.

Rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469). nih.gov

A final reduction to yield the enantioenriched 3-substituted piperidine. nih.gov

This approach, utilizing a Rh-catalyzed asymmetric reductive Heck reaction, allows for the coupling of various aryl or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate, affording 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. snnu.edu.cnacs.org Subsequent reduction provides the desired piperidine.

| Catalyst/Ligand System | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acid | 3-Aryl-tetrahydropyridine | 70-98 | 90-99 | nih.gov |

| [CuOTf]₂·benzene / (S,S)-Ph-BPE | N-Sulfonylamino-alkene | 2,3-cis-disubstituted piperidine | 60-95 | 85-97 | researchgate.net |

| Pd(OAc)₂ / Pyridine-oxazoline ligand | Non-activated alkene + Amine | Substituted piperidine | High | High | nih.gov |

| Ir(III) complex | Hydroxyamine intermediate | Substituted piperidine | Good | High | nih.gov |

This table presents a selection of catalytic systems used for the asymmetric synthesis of substituted piperidines, analogous to the target compound.

Enzymatic Resolution of Racemates

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Enzymatic resolution separates enantiomers from a racemic mixture by selectively catalyzing a reaction for one enantiomer, leaving the other unreacted. libretexts.org For carboxylic acid derivatives, hydrolases like lipases and esterases are commonly used. nih.govnih.gov

The process typically involves the enzymatic hydrolysis of a racemic ester. For example, a lipase (B570770) might selectively hydrolyze the (S)-ester to the (S)-acid, which can then be separated from the unreacted (R)-ester. google.com This method has been successfully applied to resolve racemic 2-phenoxypropanoic acids and other 2-substituted carboxylic acids using enzymes like Aspergillus niger lipase or Pseudomonas sp. lipase. nih.gov

A more advanced approach is the chemo-enzymatic dynamic kinetic resolution (DYKAT). This combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov Transaminases (TAs) are particularly useful in this context, as they can convert a prochiral ketone into a chiral amine, which then undergoes a spontaneous intramolecular cyclization, such as an aza-Michael reaction, to form the piperidine ring with high stereoselectivity.

| Enzyme | Reaction Type | Substrate | Product | Enantioselectivity | Reference |

| Candida cylindracea lipase | Hydrolysis | Racemic ester | (S)-acid and (R)-ester | High | google.com |

| Aspergillus niger lipase | Transesterification | Racemic 2-phenoxypropanoic acid vinyl ester | Enantioenriched acid | High | nih.gov |

| Transaminase (ω-TA) | Reductive Amination / Aza-Michael Cascade | Prochiral ketoenone | 2,6-disubstituted piperidine | >99% ee | |

| Pig Liver Esterase (PLE) | Hydrolysis | Racemic piperidine ester | Enantioenriched acid and ester | High | researchgate.net |

This table summarizes various enzymes and their application in the resolution and asymmetric synthesis of chiral piperidines and related carboxylic acids.

Diastereoselective Synthetic Routes

Once enantioselectivity at one center is established, controlling the stereochemistry of the second substituent is crucial. Diastereoselective methods are designed to favor the formation of one diastereomer over others (e.g., cis vs. trans).

One common strategy is the catalytic hydrogenation of a disubstituted pyridine ring. The choice of catalyst and reaction conditions can influence the facial selectivity of hydrogen addition, leading to a predominance of the cis diastereomer. nih.gov Subsequent base-mediated epimerization can then be used to convert the cis product to the more thermodynamically stable trans isomer if desired.

Another powerful method is the intramolecular Michael addition (or aza-Michael addition), where a nitrogen nucleophile attacks an α,β-unsaturated ester or ketone within the same molecule to form the piperidine ring. researchgate.netntu.edu.sgrsc.org The stereochemistry of the reaction can be controlled by a pre-existing chiral center in the acyclic precursor, directing the cyclization to form one diastereomer preferentially. researchgate.net Organocatalytic enantioselective intramolecular aza-Michael reactions have also been developed to desymmetrize prochiral substrates, yielding enantiomerically enriched disubstituted piperidines. rsc.org

Convergent and Divergent Synthetic Pathways

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. nih.govutuvolter.fiacs.org For instance, a piperidone core could be synthesized and then subjected to various transformations to generate a library of derivatives. utuvolter.fiacs.org A common intermediate, such as a 2,3-disubstituted piperidine with functional group handles, could be divergently modified at the C2, C3, and nitrogen positions to generate a range of this compound analogues.

Key Reaction Mechanisms in Synthetic Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes.

Rhodium-Catalyzed Reductive Heck-Type Reaction: This mechanism is central to the asymmetric synthesis of 3-substituted piperidines from dihydropyridines. snnu.edu.cnacs.org The catalytic cycle is thought to involve:

Oxidative addition of the Rh(I) catalyst to the boronic acid.

Carbometalation of the dihydropyridine double bond, where the aryl/vinyl group from the boronic acid is transferred to the C3 position of the ring. This step establishes the key C-C bond and the stereocenter.

Protodemetalation with a proton source (like water) to release the 3-substituted tetrahydropyridine (B1245486) product and regenerate the active Rh(I) catalyst. acs.org

Intramolecular Aza-Michael Addition: This is a key ring-forming reaction. ntu.edu.sgrsc.org The mechanism involves the nucleophilic attack of an amine on an electron-deficient alkene (a Michael acceptor) within the same molecule.

The nitrogen atom's lone pair attacks the β-carbon of the α,β-unsaturated system.

This forms a new C-N bond and generates an enolate intermediate.

The enolate is then protonated by a proton source (e.g., solvent) to yield the final cyclized piperidine product. The stereochemical outcome is often governed by the formation of the most stable chair-like transition state, which minimizes steric interactions. researchgate.net

Amidation and Esterification Processes

The carboxylic acid moiety of this compound is a prime handle for derivatization through amidation and esterification. These reactions are fundamental for creating a diverse range of analogues. Direct amidation, which forms an amide bond by combining a carboxylic acid and an amine with the removal of water, is a central strategy. nih.gov To overcome the high activation energy often required for this transformation, various coupling reagents and catalysts have been developed. nih.govthieme-connect.com

Carbodiimides, such as N,N′-diisopropylcarbodiimide (DIC), are effective for promoting amide and ester bond formation, even in aqueous media, which aligns with green chemistry principles. thieme-connect.comacs.org Another approach involves the use of sulfonyl-based reagents like 2-pyridinesulfonyl fluoride (B91410) (PyFluor), which can activate the carboxylic acid for subsequent reaction with an amine or alcohol under mild conditions. researchgate.net Boron-based catalysts have also emerged, demonstrating the ability to facilitate direct amidations with low catalyst loadings. nih.gov These methods provide reliable pathways to a wide array of amides and esters, starting from the parent carboxylic acid.

Table 1: Selected Reagents for Amidation and Esterification of Carboxylic Acids

| Reagent/Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| N,N′-Diisopropylcarbodiimide (DIC) | Amidation/Esterification | Effective in various solvents, including water; mild conditions. | thieme-connect.comacs.org |

| 2-Pyridinesulfonyl Fluoride (PyFluor) | Amidation/Esterification | One-pot procedure; mild reaction conditions. | researchgate.net |

| Diboron Catalysts | Amidation | Catalytic; enables direct dehydrative coupling. | nih.gov |

| Palladium(II) Chloride | Amidation | Catalytic conversion of nitriles to amides or vice-versa. | acs.org |

Reductive Amination Strategies

Reductive amination is a powerful method for the N-alkylation of the piperidine nitrogen in this compound and its derivatives. This transformation typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. ekb.eg A particularly innovative and atom-economical approach is the direct reductive amination of amines using carboxylic acids as the alkylating agent, bypassing the need to first reduce the acid to an aldehyde. ekb.eg

One such protocol utilizes the dual reactivity of phenylsilane, first mediating an amidation between the piperidine nitrogen and a chosen carboxylic acid, followed by a zinc acetate-catalyzed reduction of the resulting amide intermediate. ekb.eg This two-step, one-pot reaction is applicable to a broad range of substrates. For a greener alternative, heterogeneous catalysts like platinum-molybdenum supported on alumina (B75360) (Pt–Mo/γ-Al2O3) can be used to effect reductive amination with molecular hydrogen (H2) under mild pressures. researchgate.net This system is notable for its high functional group tolerance and the reusability of the catalyst. researchgate.net

Table 2: Modern Reductive Amination Methods for N-Alkylation

| Reagents/Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Phenylsilane, Zn(OAc)₂ | Amine + Carboxylic Acid | Two-step, one-pot process; exploits dual silane (B1218182) reactivity. | ekb.eg |

| H₂, Pt–Mo/γ-Al₂O₃ | Amine + Carboxylic Acid | Heterogeneous catalysis; mild H₂ pressure; reusable catalyst. | researchgate.net |

| NaBH₃CN or NaBH(OAc)₃ | Amine + Aldehyde/Ketone | Classical, versatile method with various reducing agents. | ekb.eg |

Cyclization Reactions

The construction of the 2,3-disubstituted piperidine core of this compound is a significant synthetic challenge that can be addressed through various cyclization strategies. The choice of method often dictates the stereochemical outcome.

A direct and industrially scalable approach involves the catalytic hydrogenation of a corresponding substituted pyridine precursor, such as 3-ethyl-2-pyridinecarboxylic acid. This reaction is typically performed using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure in an aqueous medium. google.com

Asymmetric synthesis methodologies are crucial for obtaining enantiomerically pure pipecolic acid derivatives. nih.gov These include:

Cycloaddition Reactions: Enantioselective [4+2] cycloadditions (Diels-Alder reactions) between chiral aminodienes and imines can produce highly functionalized 4-piperidones, which serve as versatile intermediates that can be converted to substituted pipecolic acids. acs.org

Intramolecular Cyclization of Acyclic Precursors: This broad category includes several powerful reactions. Radical cyclizations of specifically designed bromo-enoates can form 2,4-disubstituted piperidines with high diastereoselectivity, particularly when using tris(trimethylsilyl)silane (B43935) as the radical mediator. acs.orgorganic-chemistry.org Intramolecular Michael-type additions are also used to prepare 2,6-disubstituted piperidines diastereoselectively. thieme-connect.com Furthermore, complex piperidines can be built from chiral starting materials like L-glutamic acid through a sequence of reduction, activation (e.g., tosylation), and cyclization with an appropriate amine.

Modified Strecker Synthesis: The addition of trimethylsilyl (B98337) cyanide to cyclic imines (tetrahydropyridines) yields α-amino nitriles, which can be hydrolyzed to the corresponding pipecolic acid derivatives. This method provides excellent yields and high diastereoselectivity in certain cases. rsc.org

Table 3: Comparison of Cyclization Strategies for Piperidine Synthesis

| Cyclization Strategy | Key Features | Typical Precursors | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Direct, scalable route. | Substituted Pyridines | google.com |

| Diels-Alder Cycloaddition | High enantioselectivity; creates functionalized intermediates. | Chiral Dienes, Imines | acs.org |

| Radical Cyclization | High diastereoselectivity possible with specific reagents. | Unsaturated Halo-amines | acs.orgorganic-chemistry.org |

| Intramolecular Michael Addition | Diastereoselective formation of C-C bond. | β'-amino-α,β-unsaturated ketones | thieme-connect.com |

| Modified Strecker Synthesis | High-yielding conversion of cyclic imines to α-amino acids. | Tetrahydropyridines, TMSCN | rsc.org |

Process Optimization and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and improve process efficiency. nih.gov When applied to the synthesis of this compound, these principles guide the selection of reagents, solvents, and catalytic systems.

A key metric for evaluating the environmental footprint of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. organic-chemistry.org Strategies to lower PMI include using catalytic rather than stoichiometric reagents, minimizing solvent use, and designing convergent rather than linear syntheses. organic-chemistry.org

The use of heterogeneous catalysts, such as the Pt-Mo/γ-Al2O3 system for reductive amination, is a prime example of green chemistry in action. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Similarly, performing reactions in environmentally benign solvents like water, as demonstrated in some DIC-mediated amidations, is highly desirable. thieme-connect.com The ultimate goal is to develop processes that are not only efficient and high-yielding but also sustainable, safe, and economically viable. nih.gov

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of reusable heterogeneous or efficient homogeneous catalysts. | Pt–Mo/γ-Al₂O₃ in reductive amination; Pd/C in hydrogenation. | researchgate.netgoogle.com |

| Atom Economy | Maximize the incorporation of all materials used into the final product. | Cycloaddition and tandem reactions that build complexity quickly. | acs.org |

| Safer Solvents | Use of non-toxic, environmentally benign solvents. | Performing amidation/esterification reactions in water. | thieme-connect.com |

| Waste Prevention | Design syntheses to minimize byproducts and reduce PMI. | One-pot multi-step reactions like reductive amination from carboxylic acids. | ekb.egorganic-chemistry.org |

Chemical Reactivity and Functional Group Transformations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important transformations, including esterification, amide bond formation, and conversion to acyl halides.

Esterification Reactions

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. chemguide.co.ukmasterorganicchemistry.com For 3-Ethylpiperidine-2-carboxylic acid, this transformation can be achieved through various methods.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

Alternatively, esterification can be accomplished by first converting the carboxylic acid to its carboxylate salt by deprotonation with a base. The resulting carboxylate can then undergo an SN2 reaction with an alkyl halide, such as methyl iodide, to form the corresponding methyl ester. libretexts.org Another approach involves the use of imidate alkylating reagents, which can react with carboxylic acids under thermal or promoter-free conditions to yield esters. syr.edu

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Ethanol | H₂SO₄ (catalyst) | Ethyl 3-ethylpiperidine-2-carboxylate |

| This compound | Methanol | TsOH (catalyst) | Methyl 3-ethylpiperidine-2-carboxylate |

| Sodium 3-ethylpiperidine-2-carboxylate | Methyl Iodide | - | Methyl 3-ethylpiperidine-2-carboxylate |

Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of peptide and medicinal chemistry. nih.govescholarship.org The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org

To overcome this, coupling reagents are often employed. Dicyclohexylcarbodiimide (DCC) is a classic example of a coupling reagent that facilitates amide bond formation by activating the carboxylic acid. libretexts.org Modern advancements have led to the development of more efficient and "greener" coupling reagents. nih.govescholarship.org Some methods even allow for one-pot synthesis of amides from carboxylic acids and amines without the need for traditional coupling agents, relying instead on the in-situ formation of thioesters. nih.govescholarship.org The reaction of this compound with an amine in the presence of a suitable coupling agent would yield the corresponding amide.

Table 2: Reagents for Amide Bond Formation

| Coupling Reagent Type | Example |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) |

| Uronium-based | HATU, HBTU, HCTU |

| Phosphonium-based | BOP, PyBOP |

| Imidazolium-based | CDI |

Acyl Halide Generation

Carboxylic acids can be converted into more reactive acyl halides, which are valuable intermediates for the synthesis of other carboxylic acid derivatives. wikipedia.orglibretexts.org The most common acyl halides are acyl chlorides. wikipedia.org

The conversion of a carboxylic acid to an acyl chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group. orgoreview.comlibretexts.org For instance, with thionyl chloride, an acyl chlorosulfite intermediate is formed, which then reacts with a chloride ion. libretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize acyl bromides from carboxylic acids. orgoreview.com The resulting acyl halide of this compound can then be readily used in subsequent nucleophilic acyl substitution reactions. libretexts.org Recent methods also describe the rapid generation of acid chlorides from carboxylic acids under mild conditions using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org

Reactivity of the Piperidine (B6355638) Nitrogen (Secondary Amine)

The secondary amine within the piperidine ring of this compound is nucleophilic and can participate in various reactions, including N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the piperidine derivative with an alkyl halide. N-acylation, the introduction of an acyl group, can be accomplished by reacting the amine with an acyl chloride or an acid anhydride. These reactions are fundamental in modifying the properties of the piperidine ring system.

Salt Formation for Isolation and Purification

The basic nature of the piperidine nitrogen allows for the formation of salts with various acids. This property is often exploited for the isolation and purification of piperidine-containing compounds. google.com By treating the compound with an appropriate acid, a crystalline salt can often be precipitated from the solution, allowing for its separation from impurities. For example, the hydrochloride salt of this compound can be formed by treatment with hydrochloric acid. uni.lu This process of salt formation and subsequent crystallization is a common and effective purification technique in organic chemistry. google.comgoogle.com

Transformations at the Ethyl Substituent and Piperidine Ring Carbons

The ethyl group at the C3 position is a potential site for various chemical modifications. For instance, free-radical halogenation could introduce a halide at the ethyl group, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. Oxidation of the ethyl group could also be envisioned, potentially leading to a hydroxylated derivative or, under more vigorous conditions, a ketone.

The piperidine ring itself offers several avenues for transformation. Dehydrogenation of the piperidine ring could lead to the corresponding dihydropyridine (B1217469) or pyridine (B92270) derivative, which would significantly alter the electronic properties and geometry of the molecule. Conversely, the carbon atoms of the piperidine ring can be subject to functionalization. For example, metal-catalyzed C-H activation could potentially be employed to introduce new substituents at various positions on the ring, although regioselectivity could be a challenge.

| Potential Transformation | Affected Site | Potential Product Type | General Reagents/Conditions |

| Halogenation | Ethyl Substituent | Halogenated derivative | N-Bromosuccinimide (NBS), light |

| Oxidation | Ethyl Substituent | Hydroxylated or keto derivative | Oxidizing agents (e.g., KMnO4, CrO3) |

| Dehydrogenation | Piperidine Ring | Dihydropyridine or pyridine derivative | Catalysts (e.g., Pd/C), high temperature |

| C-H Activation/Functionalization | Piperidine Ring Carbons | Substituted piperidine derivative | Metal catalysts (e.g., Pd, Rh), directing groups |

Derivatization for Novel Chemical Entities

The presence of both a carboxylic acid and a secondary amine makes this compound a versatile scaffold for the synthesis of new chemical entities. These functional groups can be selectively or simultaneously modified to generate a library of derivatives with diverse structures and properties.

The carboxylic acid moiety is a prime site for derivatization. Standard esterification procedures, reacting the carboxylic acid with an alcohol under acidic conditions, would yield the corresponding esters. Alternatively, activation of the carboxylic acid, for example by conversion to an acyl chloride or through the use of coupling agents, facilitates the formation of amides upon reaction with primary or secondary amines. These amide derivatives could be simple or could incorporate more complex molecular fragments, leading to compounds with potential pharmaceutical applications.

The secondary amine of the piperidine ring is another key handle for derivatization. It can undergo N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents. For instance, reductive amination with aldehydes or ketones can be used to append alkyl groups to the nitrogen atom. Acylation with acyl chlorides or anhydrides would yield N-acyl derivatives. The nitrogen atom can also participate in the formation of sulfonamides or ureas. The synthesis of N-substituted pipecolinates has been noted as a route to new compounds sigmaaldrich.com.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Ethylpiperidine-2-carboxylic acid in solution. It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the mapping of the covalent framework and the determination of its stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. For this compound, the piperidine (B6355638) ring protons typically appear in the range of 1.5-3.5 ppm, while the ethyl group protons would have characteristic shifts for the methylene (B1212753) and methyl groups. researchgate.net The carboxylic acid proton is often broad and can appear over a wide chemical shift range.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. For this molecule, COSY would show correlations between the proton at C2 and the proton at C3, as well as between the C3 proton and the protons on the adjacent C4 and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances. princeton.edu

The expected NMR data, based on analogous structures, is summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structural motifs.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (C=O)OH | 10.0 - 13.0 (broad s) | 170 - 180 |

| C2-H | 3.0 - 3.5 (m) | 55 - 65 |

| C3-H | 1.8 - 2.4 (m) | 40 - 50 |

| C4-H₂ | 1.5 - 2.0 (m) | 20 - 30 |

| C5-H₂ | 1.5 - 2.0 (m) | 20 - 30 |

| C6-H₂ | 2.8 - 3.3 (m) | 45 - 55 |

| NH | 1.5 - 3.0 (broad s) | - |

| Ethyl-CH₂ | 1.4 - 1.8 (m) | 20 - 30 |

This compound has two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans arrangement of the substituents). This is often achieved through Nuclear Overhauser Effect (NOE) experiments, which detect protons that are close in space. For a cis isomer, an NOE would be observed between the protons at C2 and C3.

For unambiguous assignment of the absolute configuration, advanced computational methods are often employed in conjunction with experimental data. The DP4+ (or DP4f) GIAO-NMR method involves comparing the experimentally measured NMR chemical shifts with those calculated for all possible stereoisomers using quantum mechanics. The isomer whose calculated spectrum best matches the experimental data is assigned as the correct structure. cam.ac.uk This approach has become a gold standard for the stereochemical elucidation of complex natural products and chiral molecules. cam.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing definitive information about the functional groups present. For this compound, these techniques confirm the presence of the carboxylic acid and the saturated heterocyclic ring.

The IR spectrum is characterized by several key absorptions:

A very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com

A strong and sharp C=O (carbonyl) stretching band, typically appearing around 1700-1730 cm⁻¹. spectroscopyonline.com

C-H stretching vibrations from the piperidine ring and ethyl group just below 3000 cm⁻¹.

An N-H stretching band for the secondary amine, which can sometimes be obscured by the broad O-H band. libretexts.org

A C-O stretching vibration between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the C-H and C-C skeletal vibrations of the ring system are usually strong. Studies on the closely related piperidine-3-carboxylic acid show that it exists in a zwitterionic form in the solid state, which significantly alters the vibrational spectra, notably causing the appearance of carboxylate (COO⁻) bands instead of a carbonyl (C=O) band. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on general values for carboxylic acids and data for piperidine-3-carboxylic acid. spectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3500 (very broad, strong) | Weak |

| N-H (Amine) | Stretching | 3200 - 3500 (medium, broad) | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (strong) | Strong |

| C=O (Carbonyl) | Stretching | 1700 - 1730 (strong, sharp) | Strong |

| N-H | Bending | 1500 - 1650 (medium) | Weak |

| C-O | Stretching | 1210 - 1320 (strong) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound is 157.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass (157.1103 Da), confirming the elemental composition of C₈H₁₅NO₂. nih.gov

Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z = 157 would be observed. The fragmentation of carboxylic acids is often characteristic. whitman.edu Key fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical ([M-OH]⁺): A peak at m/z = 140.

Loss of the carboxyl group ([M-COOH]⁺): A prominent peak at m/z = 112. libretexts.org

Alpha-cleavage: Loss of the ethyl group ([M-CH₂CH₃]⁺) leading to a fragment at m/z = 128.

McLafferty rearrangement: This is common for carboxylic acids but may be less favorable in this cyclic system compared to linear acids. whitman.edu

Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated and used as an additional identifier, especially in ion mobility-mass spectrometry techniques. For the related cis-hydrochloride isomer, a predicted CCS of 136.0 Ų has been calculated for the [M+H]⁺ adduct. uni.lu

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, separating its enantiomers is essential for many applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. nih.gov

The principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP. This leads to different retention times, allowing for their separation and quantification. By integrating the areas of the two resulting peaks, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined. nih.gov The development of a successful chiral HPLC method requires screening various C S Ps and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of related piperidine derivatives allows for strong predictions about its solid-state conformation. iucr.orgnih.gov

It is expected that the piperidine ring would adopt a stable chair conformation. iucr.orgnuph.edu.ua The two substituents—the carboxylic acid at C2 and the ethyl group at C3—would be positioned either axially or equatorially. The thermodynamically most stable conformation would seek to minimize steric hindrance, which generally favors placing larger groups in equatorial positions. For the cis-isomer, this would likely mean one substituent is axial and the other is equatorial, while the trans-isomer could potentially place both groups equatorially. iucr.org In the solid state, extensive intermolecular hydrogen bonding involving the carboxylic acid group and the piperidine nitrogen would be a dominant feature, dictating the crystal packing. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for predicting molecular geometries, energies, and reactivity. researchgate.netmdpi.com

The electronic structure dictates the chemical behavior of 3-Ethylpiperidine-2-carboxylic acid. DFT calculations can be employed to model its three-dimensional geometry and analyze its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Analysis of the electronic structure would reveal the distribution of electron density across the molecule. The electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the piperidine (B6355638) ring are expected to be regions of high electron density. This information is vital for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents theoretical data representative of what would be obtained for this compound using DFT calculations at a common level of theory like B3LYP/6-31G(d).

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher chemical stability and lower reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |

Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific molecule.

DFT is also instrumental in mapping out potential chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy and feasibility of a given reaction pathway. columbia.eduresearchgate.net

For instance, the mechanism of protonation at the piperidine nitrogen or deprotonation of the carboxylic acid can be modeled. Such calculations can predict the pKa of the molecule and understand its behavior in different pH environments. Furthermore, reactions like esterification or amide bond formation at the carboxylic acid group can be studied to understand the molecule's synthetic accessibility and potential for derivatization. msu.edu

Table 2: Hypothetical Reaction Energy Profile This table illustrates a simplified energy profile for a hypothetical reaction, such as the esterification of this compound.

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials (this compound + alcohol). |

| Transition State 1 | +15.2 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.8 | A short-lived intermediate species in the reaction. |

| Transition State 2 | +12.5 | Energy barrier for the elimination of a water molecule. |

| Products | -10.3 | Final products (ester + water). |

Disclaimer: The values in this table are for illustrative purposes to explain the concept of reaction pathway calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat), and the ethyl and carboxylic acid substituents can be in either axial or equatorial positions.

MD simulations can reveal the relative stabilities of these different conformers and the energy barriers for converting between them. By simulating the molecule in different solvent environments (e.g., in water or a non-polar solvent), one can understand how the conformational preferences change, which is crucial for its biological activity and physical properties. The stability of different conformations can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov

In Silico Prediction of Reactivity and Selectivity

In silico methods leverage computational models to predict a wide range of chemical and biological properties, thereby accelerating research and reducing the need for extensive laboratory experiments. rsc.orgresearchgate.net For this compound, these predictions can provide valuable insights into its reactivity, selectivity, and drug-like properties.

Reactivity indicators, often derived from DFT calculations, can pinpoint the most reactive sites in the molecule. For example, mapping the electrostatic potential onto the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack. This helps in predicting the outcomes of chemical reactions. Furthermore, various quantitative structure-activity relationship (QSAR) models can be used to predict properties like lipophilicity (logP), aqueous solubility, and potential for metabolic transformation. researchgate.net

Ligand-Protein Docking for Understanding Molecular Recognition Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comyoutube.com This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target. mdpi.com

Given that the parent compound, nipecotic acid, is known to interact with GABA transporters, this compound could be docked into the binding sites of such proteins. The goal would be to predict its binding mode and affinity. The docking process generates various possible binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov A typical docking study would identify key amino acid residues in the protein's active site that form crucial interactions with the ligand's functional groups—the carboxylic acid, the piperidine nitrogen, and the ethyl group. nih.gov

Table 3: Example of a Hypothetical Ligand-Protein Docking Result This table illustrates the type of information obtained from a molecular docking simulation of this compound with a hypothetical protein target.

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates a stronger predicted binding affinity. |

| Key Hydrogen Bonds | Carboxylic acid with Arg124; Piperidine NH with Asp301 | These strong, directional interactions are critical for anchoring the ligand in the binding site. |

| Key Hydrophobic Interactions | Ethyl group with Leu250, Val305 | These interactions contribute to the overall binding stability. |

| Predicted RMSD | 1.8 Å | Root Mean Square Deviation from a known binder's pose, a value < 2.0 Å suggests a plausible binding mode. |

Disclaimer: The data presented is hypothetical and serves to illustrate the output of a typical molecular docking experiment.

Applications and Role in Contemporary Organic and Materials Synthesis

Building Block in Complex Heterocyclic Synthesis

The piperidine (B6355638) ring is a prevalent motif in a vast array of natural products and pharmaceutically active compounds. Consequently, substituted piperidine derivatives like 3-Ethylpiperidine-2-carboxylic acid are highly sought-after as starting materials for the synthesis of more elaborate heterocyclic systems. The inherent stereochemistry and functional handles of this compound provide a robust framework for generating structural diversity.

General strategies for the synthesis of substituted piperidines often involve the hydrogenation of corresponding pyridine (B92270) precursors or various cyclization reactions. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids have been developed to produce enantioenriched 3-substituted piperidines, which can be further elaborated. snnu.edu.cn While specific examples detailing the use of this compound in complex heterocyclic synthesis are not extensively documented, its structure lends itself to established synthetic transformations. The carboxylic acid can be converted to a range of functional groups, and the secondary amine of the piperidine ring offers a site for further substitution, enabling its incorporation into fused or bridged heterocyclic systems.

Precursor for Chiral Ligands and Catalysts

Chiral carboxylic acids are a cornerstone of asymmetric catalysis, serving as effective ligands for a variety of metal-catalyzed transformations. rsc.org The combination of a chiral backbone and a coordinating carboxylic acid group in this compound makes it an attractive candidate for the development of novel chiral ligands. These ligands can, in turn, be used to induce enantioselectivity in a wide range of chemical reactions.

The development of nonsymmetrical modular P,N-ligands has been a significant advancement in asymmetric catalysis, often outperforming their C2-symmetric counterparts. nih.gov this compound can serve as a chiral scaffold for the synthesis of such P,N-ligands. The carboxylic acid can be readily converted to an amide, which can then be further functionalized to introduce a phosphine (B1218219) moiety, while the piperidine nitrogen provides another coordination site. The ethyl group at the 3-position can play a crucial role in defining the steric environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction. Chiral ligands derived from amino acids and other chiral carboxylic acids have been successfully employed in transition-metal-catalyzed C-H functionalization reactions. mdpi.com

Intermediate in the Synthesis of Diverse Compound Libraries

The creation of compound libraries is a fundamental strategy in drug discovery, enabling the high-throughput screening of molecules for biological activity. This compound is an ideal starting point for the generation of such libraries due to its inherent three-dimensionality and multiple points for diversification. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com

A modular synthetic platform can be employed to elaborate on fragments in three dimensions for fragment-based drug discovery. acs.org Starting with a core scaffold like this compound, a variety of substituents can be introduced at the piperidine nitrogen and through modification of the carboxylic acid group. This allows for the rapid generation of a library of related compounds with diverse chemical properties, increasing the probability of identifying a hit compound with desired biological activity.

Table 1: Potential Diversification of this compound for Compound Libraries

| Diversification Point | Potential Modifications | Resulting Compound Class |

| Carboxylic Acid | Amide formation with diverse amines | Carboxamides |

| Esterification with various alcohols | Esters | |

| Reduction to alcohol | Amino alcohols | |

| Conversion to ketone | Amino ketones | |

| Piperidine Nitrogen | N-Alkylation | N-Alkyl piperidines |

| N-Arylation | N-Aryl piperidines | |

| N-Acylation | N-Acyl piperidines |

Role as a Chiral Synthon in Asymmetric Transformations

A chiral synthon is a stereochemically pure building block that can be incorporated into a larger molecule without loss of its stereochemical integrity. This compound, with its two defined stereocenters, serves as an excellent chiral synthon for the asymmetric synthesis of complex target molecules. The use of such synthons is a powerful strategy to control the stereochemistry of the final product.

The synthesis of enantiomerically enriched piperidine derivatives is an area of significant research interest. snnu.edu.cn Chiral pool synthesis, starting from readily available chiral molecules, is a common approach. While the direct synthesis of enantiopure this compound is not widely reported, general methods for the asymmetric synthesis of substituted piperidines suggest its feasibility. Once obtained in enantiomerically pure form, it can be used in a variety of transformations where the stereochemistry at the 2- and 3-positions is transferred to the final product. The catalytic asymmetric synthesis of α-stereogenic carboxylic acids is a well-established field, and this compound fits within this important class of molecules. rsc.org

Integration in Peptide Chemistry and Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid piperidine scaffold of this compound makes it an excellent building block for the design of peptidomimetics. By incorporating this constrained amino acid analogue into a peptide sequence, specific conformations can be induced, which can lead to enhanced biological activity and selectivity.

The field of peptidomimetics has seen the successful incorporation of various constrained amino acid surrogates to mimic beta-turns and other secondary structures of peptides. nih.gov this compound can be envisioned as a dipeptide isostere, where the ethyl group mimics the side chain of one amino acid and the carboxylic acid and piperidine nitrogen represent the backbone of the dipeptide unit. This can lead to the development of novel therapeutic agents with improved pharmacokinetic profiles. The design of antimicrobial peptides and their mimetics is an active area of research where such constrained building blocks could find application. mdpi.com

Potential Applications in Materials Science and Polymer Chemistry

While the primary applications of this compound and its analogues are in the life sciences, its structural features suggest potential utility in materials science and polymer chemistry. The carboxylic acid group provides a handle for polymerization or for grafting onto surfaces and other materials.

For example, carboxylic acid-functionalized monomers can be used in the synthesis of functional polymers. There is precedent for the grafting of polymers with carboxylic acid functionalities onto other materials to modify their surface properties. Although no specific research has been found detailing the use of this compound in this context, its chiral nature could be exploited to create chiral polymers or materials with interesting optical or recognition properties.

Q & A

Q. What are the optimal synthetic routes for 3-Ethylpiperidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : A stereoselective approach is critical. One method involves starting from enantiomerically pure α-amino alcohols, followed by regioselective mesylation and cyclization. For example, the synthesis of related piperidine derivatives (e.g., rac-(2R,3S)-3-ethylpiperidine-2-carboxylic acid hydrochloride) employs chiral intermediates to control stereochemistry . Enzymatic methods, such as Fe(II)/α-ketoglutarate-dependent dioxygenases used for hydroxylating L-pipecolic acid, can also inspire strategies for introducing substituents while preserving enantiopurity . Key steps include:

- Chiral pool utilization for starting materials.

- Monitoring reaction conditions (temperature, catalyst loading) to minimize racemization.

- Characterization via chiral HPLC or NMR with chiral shift reagents.

Q. How can researchers structurally characterize this compound and confirm its configuration?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze coupling constants (e.g., ) in H-NMR to infer substituent positions and chair conformations of the piperidine ring.

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for analogous compounds like (2R,3R)-3-hydroxypiperidine-2-carboxylic acid .

- Computational modeling : Compare experimental IR or VCD (vibrational circular dichroism) spectra with density functional theory (DFT)-generated data to validate stereochemistry.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. To resolve these:

- Purity assessment : Use LC-MS to detect trace impurities (e.g., diastereomers or unreacted intermediates).

- Bioactivity assays : Compare enantiopure vs. racemic forms in target assays (e.g., enzyme inhibition). For example, studies on 3-hydroxypipecolic acid derivatives show distinct activities for cis vs. trans isomers .

- Metabolic stability testing : Evaluate if observed contradictions stem from differential metabolism using liver microsome assays.

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodological Answer : Use molecular docking and molecular dynamics (MD) simulations:

- Docking : Screen compound libraries into target active sites (e.g., proteases or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid moiety and hydrophobic interactions with the ethyl group.

- MD simulations : Assess binding stability over time (≥100 ns trajectories) and calculate binding free energy (MM/PBSA or MM/GBSA).

- QSAR modeling : Correlate substituent positions (e.g., ethyl group orientation) with inhibitory potency using datasets from analogs like 3-hydroxypipecolic acid .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?

- Methodological Answer : The ethyl group and carboxylic acid can sterically hinder reactions. Strategies include:

- Protecting groups : Temporarily protect the carboxylic acid with tert-butoxycarbonyl (Boc) to direct reactivity to the piperidine nitrogen or ethyl-bearing carbon .

- Catalyst design : Use transition-metal catalysts (e.g., Pd or Ru) for C–H activation at specific positions, as seen in ethyl piperidinecarboxylate derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility and reduce side reactions during alkylation or acylation.

Data Contradiction and Validation

Q. How should researchers validate synthetic yields and purity when literature reports vary for this compound?

- Methodological Answer : Reproducibility issues often stem from unoptimized reaction conditions.

- Yield optimization : Screen catalysts (e.g., Lewis acids for cyclization) and temperatures using Design of Experiments (DoE) frameworks.

- Analytical rigor : Report yields with HPLC purity (≥95%) and fully characterized spectra. For example, discrepancies in piperidine-3-carboxylic acid synthesis were resolved by standardizing reaction workup protocols .

- Independent verification : Collaborate with third-party labs to replicate key steps, ensuring transparency in data reporting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.